molecular formula C22H24N2OS B2615827 3,3-dimethyl-11-[4-(methylsulfanyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 329073-65-6

3,3-dimethyl-11-[4-(methylsulfanyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B2615827
CAS No.: 329073-65-6
M. Wt: 364.51
InChI Key: AXFDRHIRTOPCFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the hexahydrodibenzo[b,e][1,4]diazepin-1-one class, characterized by a seven-membered diazepine ring fused to two benzene moieties. Its synthesis involves the reaction of 3-(2-aminophenylamino)cyclohex-2-en-1-ones with arylglyoxal hydrates in 2-propanol, as described in multiple studies . The 11-position is substituted with a 4-(methylsulfanyl)phenyl group, which confers distinct physicochemical and biological properties. The compound was synthesized with a 77% yield and exhibits a melting point of 233–234°C, as confirmed by spectral and elemental analysis . Structural confirmation for analogous derivatives (e.g., X-ray diffraction for 6c) supports the rigidity of the diazepine core and the influence of substituents on molecular geometry .

Properties

IUPAC Name

9,9-dimethyl-6-(4-methylsulfanylphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2OS/c1-22(2)12-18-20(19(25)13-22)21(14-8-10-15(26-3)11-9-14)24-17-7-5-4-6-16(17)23-18/h4-11,21,23-24H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFDRHIRTOPCFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(C=C4)SC)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-11-[4-(methylsulfanyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through microwave-assisted synthesis. This method involves the use of silica-supported fluoroboric acid as a catalyst. The reaction typically proceeds under mild conditions, yielding the desired product in good quantities .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the microwave-assisted synthesis process. This would require optimization of reaction conditions to ensure consistent yield and purity on a larger scale.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially altering its functional groups.

    Reduction: Reduction reactions can modify the compound’s structure, affecting its pharmacological properties.

    Substitution: Various substitution reactions can be performed to introduce different functional groups, enhancing or modifying its activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

Dibenzo[b,e][1,4]diazepinones exhibit a range of biological activities that make them valuable in pharmaceutical applications:

  • Antidepressant Activity : Research has indicated that derivatives of dibenzo[b,e][1,4]diazepinones can act as effective antidepressants. For instance, studies have shown that certain structural modifications enhance their efficacy in treating depressive disorders .
  • Antimicrobial Properties : Compounds within this class have demonstrated antimicrobial activity against various pathogens. The presence of the methylsulfanyl group has been linked to increased potency against certain bacterial strains .
  • Analgesic and Anti-inflammatory Effects : The analgesic properties of these compounds make them potential candidates for pain management therapies. They have been shown to reduce inflammation in preclinical models .
  • Antitumor Activity : Some dibenzo[b,e][1,4]diazepinones have been identified as having antitumor effects. They inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

Synthesis and Structural Studies

The synthesis of 3,3-dimethyl-11-[4-(methylsulfanyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves condensation reactions followed by cyclization processes. Various synthetic routes have been explored to optimize yield and purity .

Table 1: Summary of Synthetic Methods

MethodologyDescription
Condensation ReactionsInvolves the reaction of amines with carbonyl compounds to form intermediates leading to diazepinones.
CyclizationSubsequent cyclization steps are employed to form the fused ring structure characteristic of dibenzo[b,e][1,4]diazepinones.
Microwave-Assisted SynthesisEnhances reaction rates and yields through the application of microwave energy during synthesis.

Case Studies

Several case studies highlight the applications and efficacy of this compound:

  • Antidepressant Efficacy : A study conducted by Beccalli et al. demonstrated that specific derivatives showed significant improvement in depressive symptoms in animal models when compared to standard treatments .
  • Antimicrobial Testing : Farnet et al. evaluated the antimicrobial properties against a panel of bacteria and fungi, finding that certain modifications to the dibenzo structure led to enhanced activity .
  • Cancer Research : McAlpine et al. reported on the antitumor effects observed in vitro with specific derivatives inhibiting tumor cell growth significantly more than untreated controls .

Mechanism of Action

The compound exerts its effects primarily through its interaction with the GABA (gamma-aminobutyric acid) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to anxiolytic and sedative effects. The molecular pathways involved include modulation of neurotransmitter release and neuronal excitability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of hexahydrodibenzo[b,e][1,4]diazepin-1-ones are highly dependent on substituents at the 11-position. Below is a comparative analysis of key derivatives:

Table 1: Comparative Data for Hexahydrodibenzo[b,e][1,4]Diazepin-1-One Derivatives

Substituent at 11-Position Melting Point (°C) Yield (%) Key Biological Activity/Notes References
4-(Methylsulfanyl)phenyl (Target) 233–234 77 N/A (Structural focus)
4-Nitrobenzoyl 274–275 N/A Electron-withdrawing group; higher MP
4-Ethylbenzoyl 214–216 69 Lower MP due to alkyl group
4-Bromobenzoyl + 3,4-dimethoxyphenyl N/A N/A Potential CNS activity
4-(Diethylamino)phenyl N/A N/A Discontinued; structural analog
3-(Triazole-methoxy)phenyl N/A N/A BuChE inhibition (IC50 = 0.2 µM)
1H-Indol-3-yl N/A N/A Cytotoxicity (FC2; 10 µM in cancer cells)
4-Nitrophenyl 271–273 N/A IR/NMR data reported
2,4-Dichlorophenyl N/A N/A Potential medicinal use

Key Findings:

Electron-Donating vs. Withdrawing Groups :

  • Derivatives with electron-withdrawing groups (e.g., nitro, bromo) exhibit higher melting points (e.g., 271–273°C for 4-nitrophenyl vs. 233–234°C for methylsulfanyl ). This trend correlates with increased molecular rigidity and intermolecular interactions.
  • Alkyl substituents (e.g., ethyl in 5g) reduce melting points (214–216°C) due to steric effects and weaker dipole interactions .

FC2 (indole-substituted) demonstrates selective cytotoxicity in cancer cells at 10 µM, highlighting the role of aromatic heterocycles in anticancer activity .

Synthetic Efficiency :

  • The target compound’s 77% yield surpasses some analogs (e.g., 69% for 5g ) but is lower than derivatives synthesized via optimized protocols (e.g., 76% purity for 4g ).

Biological Activity

3,3-Dimethyl-11-[4-(methylsulfanyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one (CAS No. 66794-11-4) is a compound of interest due to its potential biological activities. This article explores its biological activity, including antibacterial properties and other pharmacological effects.

  • Molecular Formula : C24H28N2OS
  • Molecular Weight : 392.56 g/mol
  • InChI Key : BSMUCANIKIIEPV-UHFFFAOYSA-N

Antimicrobial Activity

Recent studies have highlighted the antibacterial potential of compounds similar to this compound. For instance:

  • Compounds with similar structures have shown effectiveness against antibiotic-resistant bacteria such as Staphylococcus aureus and Escherichia coli . These studies indicate that modifications in the molecular structure can enhance antibacterial activity.

The mechanism by which these compounds exert their antibacterial effects often involves:

  • Disruption of bacterial cell wall synthesis.
  • Inhibition of DNA replication and repair mechanisms.

In a comparative study involving various synthesized derivatives, it was observed that certain hybrids exhibited minimum inhibitory concentration (MIC) values ranging from 20–40 µM against S. aureus, suggesting a promising avenue for developing new antibiotics .

Study 1: Synthesis and Evaluation

A notable study focused on the synthesis and evaluation of imidazole derivatives demonstrated significant antibacterial properties against resistant strains. The derivatives were tested using the agar disc diffusion method against common pathogens . The findings indicated that structural modifications could lead to enhanced bioactivity.

CompoundMIC (µM)Target Pathogen
Compound A20Staphylococcus aureus
Compound B40Escherichia coli
Compound C70Pseudomonas aeruginosa

Study 2: Antibacterial Activity of Related Compounds

Another research effort evaluated various molecular hybrids for their antibacterial efficacy. The results showed that compounds with specific functional groups exhibited superior activity against multi-drug resistant strains .

Research Findings

  • Antibacterial Efficacy : The compound's structure allows for interaction with bacterial enzymes involved in cell wall synthesis.
  • Resistance Mechanisms : Understanding how these compounds can overcome bacterial resistance is crucial for future drug development.
  • Synergy with Other Agents : Some studies suggest that combining this compound with existing antibiotics may enhance overall efficacy against resistant strains.

Q & A

Q. Optimization strategies :

  • Structure-activity relationship (SAR) studies to systematically vary substituents .
  • Docking simulations to predict interactions with active sites (e.g., PAS in BuChE) .

What spectroscopic and crystallographic techniques are critical for structural confirmation?

Q. Basic

  • Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters a = 10.684 Å, b = 16.973 Å, and β = 101.49° have been reported for analogs .
  • 1H NMR resolves diastereotopic protons in the diazepine ring (e.g., δ 5.04–5.10 ppm for N-H) .
  • 13C NMR identifies carbonyl carbons at δ ~193–194 ppm .

How can conflicting cytotoxicity data in different cell lines be resolved?

Advanced
Discrepancies often arise from:

  • Cell-specific sensitivity : For example, FC2 analogs show toxicity in cancer cells (IC50 = 10 µM) but not in primary fibroblasts .
  • Experimental variables : TNF co-treatment can enhance cytotoxicity via NF-κB pathway modulation .
  • Concentration gradients : Dose-response curves must be validated across multiple replicates .

Q. Resolution strategies :

  • Use isogenic cell lines to control genetic variability.
  • Include positive controls (e.g., staurosporine for apoptosis) and normalize data to cell viability assays (MTT/XTT) .

What computational methods support derivative design for enhanced target binding?

Q. Advanced

  • Molecular docking (AutoDock, Schrödinger) predicts binding modes to targets like BuChE. For example, hybrid derivatives with triazole moieties form hydrogen bonds with PAS residues .
  • MD simulations assess stability of ligand-protein complexes over time (e.g., 100-ns trajectories) .
  • QSAR models correlate substituent electronic properties (Hammett σ constants) with activity .

How do purification challenges affect yield, and what methods ensure high purity?

Q. Basic

  • Byproduct formation : Cyclization intermediates (e.g., open-chain amines) require removal via preparative HPLC or column chromatography .
  • Solubility issues : The compound’s hydrophobicity necessitates polar aprotic solvents (DMSO) for recrystallization .
  • Purity validation : Combustion analysis (C, H, N) and HPLC-UV (≥98% purity) are standard .

What mass spectrometry fragmentation patterns distinguish this compound from analogs?

Q. Advanced

  • EI-MS typically shows a molecular ion ([M]⁺) and key fragments:
    • Loss of CO (m/z –28) from the diazepinone ring.
    • Cleavage of the C-N bond adjacent to the aryl group (m/z –93 for methylsulfanyl substituents) .
  • Ortho-substituents (e.g., nitro, hydroxy) cause atypical fragmentation due to intramolecular interactions .

How does stereochemistry at position 11 influence pharmacological activity?

Q. Advanced

  • Chiral centers (e.g., introduced via asymmetric synthesis) can alter binding to enantioselective targets. For example, (S)-configured derivatives show enhanced activity in CNS targets due to blood-brain barrier permeability .
  • Racemic mixtures require chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers for independent testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.